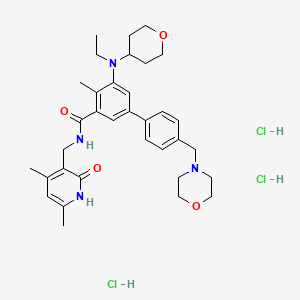

Tazemetostat trihydrochloride

Beschreibung

Role of Epigenetics in Gene Expression Control

Epigenetics provides a layer of control that dictates which genes are turned on or off, a process essential for normal development, cellular differentiation, and response to environmental stimuli. nih.govwikipedia.orgnih.gov These modifications, often referred to as "epigenetic tags," can alter the accessibility of DNA to the cellular machinery responsible for transcription, thereby modulating gene activity. nih.govyoutube.com Unlike genetic mutations, epigenetic changes are often reversible, offering potential therapeutic avenues for diseases where this regulation is disrupted. cd-genomics.com

Histone Modifications as Key Epigenetic Mechanisms

Central to epigenetic regulation are histone modifications. Histones are proteins around which DNA is wound to form a condensed structure called chromatin. nih.gov Chemical alterations to the tails of these histone proteins can change the structure of chromatin, making the DNA more or less accessible for transcription. cd-genomics.comucpress.edu Common histone modifications include acetylation, phosphorylation, ubiquitination, and methylation. cd-genomics.comstudysmarter.co.uk This intricate system of modifications is often referred to as the "histone code," where different combinations of marks dictate specific outcomes in gene expression. nih.govstudysmarter.co.uk

Histone Lysine (B10760008) Methylation

Histone lysine methylation is a crucial and versatile epigenetic modification that involves the transfer of methyl groups to lysine residues on histone tails. epigentek.comoup.com This process is catalyzed by a class of enzymes known as histone methyltransferases (HMTs). epigentek.comwikipedia.org Depending on the specific lysine residue that is methylated and the number of methyl groups added (mono-, di-, or tri-methylation), the effect on gene expression can be either activating or repressive. wikipedia.orgwikipedia.org For instance, the trimethylation of lysine 4 on histone H3 (H3K4me3) is generally associated with active gene transcription, while the trimethylation of lysine 27 on histone H3 (H3K27me3) is a hallmark of transcriptional repression. wikipedia.orgarvojournals.org

Enhancer of Zeste Homolog 2 (EZH2)

Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase that plays a pivotal role in the epigenetic silencing of genes. wikipedia.orgspandidos-publications.com It is the catalytic engine of a larger protein complex that regulates gene expression, particularly during development and cell differentiation. wikipedia.orgnih.gov

EZH2 as the Catalytic Subunit of Polycomb Repressive Complex 2 (PRC2)

EZH2 functions as the enzymatic core of the Polycomb Repressive Complex 2 (PRC2). bmbreports.orgresearchgate.netmdpi.com This complex is a key player in maintaining the silenced state of specific genes through cell division. wikipedia.org The core components of PRC2, in addition to EZH2, include Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and Retinoblastoma-binding protein 4/7 (RBBP4/7). bmbreports.orgmdpi.com Together, these subunits work in concert to identify and modify target regions of the genome. bmbreports.org

Enzymatic Activity of EZH2: H3K27 Methylation

The primary enzymatic function of EZH2 is to catalyze the transfer of methyl groups to the lysine 27 residue of histone H3 (H3K27). wikipedia.orgspandidos-publications.com Specifically, EZH2 is responsible for the mono-, di-, and tri-methylation of H3K27. bmbreports.org The resulting trimethylated state, H3K27me3, is a powerful repressive mark that signals for the compaction of chromatin into a silenced state known as heterochromatin. arvojournals.orgwikipedia.org This process effectively blocks the transcriptional machinery from accessing and expressing the underlying genes. wikipedia.orgpatsnap.com

Canonical Role of EZH2 in Transcriptional Repression

The canonical function of EZH2, through its activity within the PRC2 complex, is the long-term repression of gene transcription. wikipedia.org This is crucial for numerous biological processes, including the silencing of developmental genes in differentiated cells and the inactivation of one of the two X chromosomes in females. wikipedia.org By establishing and maintaining the H3K27me3 mark, EZH2 ensures that specific sets of genes remain silent, thereby controlling cell fate and identity. maayanlab.cloudaacrjournals.org The aberrant activity of EZH2 has been implicated in various diseases, including cancer, where it can lead to the inappropriate silencing of tumor suppressor genes. nih.govmaayanlab.cloud

Compound Information

| Compound Name |

| Tazemetostat (B611178) trihydrochloride |

| S-adenosyl-L-methionine |

| Tazemetostat |

| Tazemetostat Hydrobromide |

Non-Canonical and PRC2-Independent Functions of EZH2

While the canonical function of Enhancer of zeste homolog 2 (EZH2) as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) in mediating gene silencing through histone H3 lysine 27 trimethylation (H3K27me3) is well-established, a growing body of evidence highlights its diverse non-canonical and PRC2-independent roles. nih.govnih.govmdpi.com These functions are often independent of its methyltransferase activity on histones and play crucial roles in various cellular processes, particularly in the context of cancer. nih.govnih.gove-crt.org The non-canonical activities of EZH2 are multifaceted and include transcriptional activation, methylation of non-histone substrates, and functions within the cytoplasm. mdpi.comntu.edu.sg

One of the prominent non-canonical roles of EZH2 is its function as a transcriptional co-activator. nih.gov In this capacity, EZH2 can interact with various transcription factors and other proteins to promote gene expression, a role contrary to its canonical repressive function. nih.govnih.gov For instance, in certain cellular contexts, EZH2 can form a complex with β-catenin and estrogen receptor-alpha (ERα) to activate the transcription of target genes like c-Myc and cyclin D1 in breast cancer cells. e-crt.org Furthermore, EZH2 has been shown to directly bind to the promoters of certain genes, such as the androgen receptor (AR) gene in prostate cancer, and activate their transcription. nih.govmdpi.com

Beyond its role in the nucleus, EZH2 also exhibits functions in the cytoplasm. ntu.edu.sgfrontiersin.org Cytoplasmic EZH2 can interact with cytoskeletal regulatory proteins and has been implicated in controlling cell adhesion and migration. ntu.edu.sgfrontiersin.org For example, EZH2 can directly methylate Talin1, a cytoskeletal protein, which in turn influences cell motility. ntu.edu.sg This extra-nuclear activity of EZH2 is particularly relevant in the context of cancer metastasis. ntu.edu.sgumich.edu

Moreover, EZH2 can methylate a variety of non-histone proteins, thereby modulating their activity, stability, and function. mdpi.commdpi.comnih.gov This activity can be either dependent or independent of the PRC2 complex. mdpi.com The methylation of these non-histone targets has significant downstream consequences on cellular signaling and gene regulation. nih.govfrontiersin.org For example, EZH2-mediated methylation of the transcription factor GATA4 has been shown to attenuate its transcriptional activity. mdpi.comoup.com In contrast, methylation of other proteins, such as STAT3, can enhance their activity. mdpi.comoup.com

The decision for EZH2 to engage in canonical versus non-canonical functions is often context-dependent, influenced by the cellular environment, cancer type, and post-translational modifications of EZH2 itself. nih.govmdpi.com For example, phosphorylation of EZH2 at specific residues can alter its substrate specificity and protein-protein interactions, favoring non-canonical activities. mdpi.comoup.com

Detailed Research Findings on Non-Canonical EZH2 Functions

| Function | Interacting Partner(s) | Non-Histone Substrate | Cellular Context/Cancer Type | Outcome | Reference(s) |

| Transcriptional Co-activation | Estrogen Receptor-alpha (ERα), β-catenin | ER+ Breast Cancer | Activation of c-Myc and cyclin D1 expression. | nih.gove-crt.org | |

| Transcriptional Co-activation | Androgen Receptor (AR) | Castration-Resistant Prostate Cancer | Transcriptional activation of AR target genes. | nih.govoup.commaayanlab.cloud | |

| Transcriptional Co-activation | RelA/RelB (NF-κB) | ER-negative Breast Cancer | Activation of NF-κB target genes like IL-6 and TNF. | nih.govmdpi.com | |

| Transcriptional Co-activation | MYCN | Peripheral T-cell Lymphoma | Upregulation of MYCN target genes. | kuleuven.be | |

| Methylation of Non-Histone Protein | GATA binding protein 4 (GATA4) | Fetal Heart | Attenuation of GATA4 transcriptional activity. | mdpi.comoup.comijbs.com | |

| Methylation of Non-Histone Protein | Retinoic Acid-Related Orphan Nuclear Receptor α (RORα) | Prostate and Breast Cancer | Ubiquitination and degradation of RORα. | mdpi.comnih.govijbs.com | |

| Methylation of Non-Histone Protein | Promyelocytic Leukemia Zinc Finger (PLZF) | Natural Killer T (NKT) cells | Ubiquitination and degradation of PLZF. | mdpi.comembopress.org | |

| Methylation of Non-Histone Protein | Signal transducer and activator of transcription 3 (STAT3) | Glioblastoma | Enhanced STAT3 activity. | mdpi.comfrontiersin.orgoup.com | |

| Cytoplasmic Function | VAV1 | Talin1 | Leukocytes, Breast Cancer | Regulation of cell adhesion and migration. | ntu.edu.sgfrontiersin.org |

| Cytoplasmic Function | Vinculin | Breast Cancer | Regulation of cell migration and invasion. | umich.edu |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1403255-00-4 |

|---|---|

Molekularformel |

C34H45ClN4O4 |

Molekulargewicht |

609.2 g/mol |

IUPAC-Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |

InChI-Schlüssel |

CJPMOJLLSLWWHI-UHFFFAOYSA-N |

SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl |

Kanonische SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |

Herkunft des Produkts |

United States |

Tazemetostat Trihydrochloride: a Selective Ezh2 Inhibitor

Mechanism of EZH2 Inhibition by Tazemetostat (B611178) Trihydrochloride

Tazemetostat trihydrochloride functions as a potent and selective inhibitor of the EZH2 enzyme, a key component of the Polycomb Repressive Complex 2 (PRC2). ontosight.aincats.io The PRC2 complex plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), a process that typically leads to gene silencing. ontosight.aipatsnap.com In several cancers, the overexpression or mutation of EZH2 results in the aberrant silencing of tumor suppressor genes, thereby promoting cancer development. ontosight.ainih.gov Tazemetostat's inhibitory action aims to counteract this by preventing the methylation of H3K27, which can lead to the re-expression of these silenced genes. wikipedia.orgnih.gov

S-Adenosyl Methionine (SAM)-Competitive Inhibition of EZH2 Activity

Tazemetostat acts as an S-adenosyl methionine (SAM)-competitive inhibitor of EZH2. wikipedia.orghemonc.orgmycancergenome.org SAM is a crucial cofactor that donates the methyl group required for the methyltransferase activity of EZH2. eisai.com Tazemetostat competes with SAM for binding to the EZH2 enzyme, thereby blocking its catalytic function. eisai.comnih.gov This competitive inhibition effectively halts the methylation of H3K27. eisai.comnih.gov

Inhibition of Wild-Type EZH2

Tazemetostat is effective against both wild-type (WT) and mutated forms of EZH2. nih.govwikipedia.org It inhibits the activity of human PRC2 containing wild-type EZH2 with a reported inhibition constant (Ki) value of approximately 2.5 nM. nih.govmedchemexpress.comtargetmol.com In various cell-based assays, tazemetostat has demonstrated potent inhibition of wild-type EZH2, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range. For instance, in peptide and nucleosome assays, the IC50 values for EZH2 inhibition are reported as 11 nM and 16 nM, respectively. medchemexpress.commedchemexpress.com

Inhibition of Mutant EZH2 Forms (e.g., Y641, A682G)

A significant aspect of tazemetostat's activity is its potent inhibition of various mutant forms of EZH2 that are frequently found in certain cancers. patsnap.com These mutations, such as Y641N, Y641F, Y641S, A677G, and A682G, can lead to hyperactivation of the enzyme. jadpro.compatsnap.comcaymanchem.com Tazemetostat has been shown to effectively inhibit these mutant forms, often with greater potency than for the wild-type enzyme. nih.gov For example, the IC50 values for the inhibition of EZH2 with mutations like A677G, Y641F, and Y641S have been reported to be 4 nM, 14 nM, and 4 nM, respectively. caymanchem.com This enhanced activity against mutant EZH2 makes it a targeted therapy for cancers harboring these specific genetic alterations. patsnap.com

Selectivity Profile Against Other Histone Methyltransferases (e.g., EZH1)

Tazemetostat exhibits a high degree of selectivity for EZH2 over other histone methyltransferases (HMTs). nih.govselleckchem.com This selectivity is crucial for minimizing off-target effects. Research indicates that tazemetostat is approximately 35-fold more selective for EZH2 compared to its closest homolog, EZH1. nih.govresearchgate.net The IC50 for EZH1 inhibition is reported to be around 392 nM, significantly higher than that for EZH2. medchemexpress.commedchemexpress.com Furthermore, its selectivity for EZH2 is over 4,500-fold greater than for at least 14 other HMTs, underscoring its specific mechanism of action. nih.govnih.govselleckchem.com

Interactive Data Tables

Preclinical Investigations of Tazemetostat Trihydrochloride in Cancer Biology

Impact on Histone Methylation and Gene Expression

Tazemetostat (B611178) directly targets the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.govresearchgate.net This epigenetic mark is a key signal for gene silencing. By inhibiting EZH2, tazemetostat sets in motion a cascade of events that alter gene expression programs within cancer cells.

A primary and consistent finding in preclinical studies is the ability of tazemetostat to induce a dose-dependent reduction in global H3K27me3 levels. selleckchem.comnih.gov This effect has been observed across a variety of cancer cell lines, including those with both wild-type and mutant forms of EZH2. selleckchem.commdpi.com For instance, in diffuse large B-cell lymphoma (DLBCL) cell lines, tazemetostat treatment led to a significant decrease in H3K27me3 levels after just four days. mdpi.com Similarly, in malignant rhabdoid tumor (MRT) cell lines, which are characterized by the loss of the SMARCB1 tumor suppressor, tazemetostat concentration-dependently reduced H3K27me3. selleckchem.com The IC50 values for H3K27 methylation inhibition in both mutant and wild-type cells range from 1.4 to 4.9 nM. tocris.com Furthermore, in vivo studies using xenograft models of MRT demonstrated that oral administration of tazemetostat resulted in a marked diminution of intratumoral H3K27me3 levels, which correlated with tumor regression. targetmol.com This reduction of H3K27me3 is a direct consequence of EZH2 inhibition and is a key initiating event in the downstream effects of the drug. nih.gov

The reduction in H3K27me3 by tazemetostat leads to the derepression of genes that are normally silenced by the PRC2 complex. nih.gov This reactivation of gene expression is a critical aspect of tazemetostat's mechanism of action. In Merkel cell carcinoma (MCC) cell lines sensitive to EZH2 inhibition, treatment with tazemetostat resulted in the positive selection and upregulation of numerous PRC2 target genes. nih.gov Among the most significantly derepressed genes were transcription factors involved in developmental pathways, such as SIX1. nih.gov The derepression of such genes can alter the cellular state and contribute to the anti-proliferative effects of the compound. Studies have shown that PRC2 target genes involved in cell differentiation and tumor suppression are often reactivated following tazemetostat treatment. mdpi.com This reversal of epigenetic silencing can restore normal cellular processes that are hijacked during tumorigenesis.

Beyond the general derepression of PRC2 targets, tazemetostat has been shown to specifically modulate key signaling pathways that are critical for cancer cell proliferation and survival.

Cell Cycle: Preclinical data indicate that tazemetostat treatment leads to a decrease in the expression of genes involved in promoting cell cycle progression. nih.gov This is consistent with the observed induction of cell cycle arrest in treated cancer cells.

Spliceosome: The spliceosome, a complex machinery responsible for mRNA splicing, has been identified as a vulnerability in cancers with high MYC activity. nih.gov Tazemetostat has been shown to impact the expression of genes within the spliceosome pathway, suggesting a potential mechanism for its efficacy in MYC-driven tumors. nih.gov

Hedgehog Pathway: The Hedgehog signaling pathway is crucial for embryonic development and can be aberrantly activated in certain cancers. nih.govmdpi.com In some preclinical models, tazemetostat has been shown to inhibit the expression of genes within the Hedgehog pathway. selleckchem.com

MYC: The MYC oncogene is a master regulator of cell proliferation and is often overexpressed in cancer. nih.gov Tazemetostat has been demonstrated to suppress the expression of MYC, providing a direct link to its anti-proliferative effects. selleckchem.comtocris.com

A fascinating aspect of tazemetostat's activity is its ability to induce neuronal differentiation in certain cancer models. tocris.com This is particularly relevant in neuroblastoma, where the inhibition of EZH2 can promote the maturation of cancer cells into a more differentiated, less proliferative state. nih.gov Tazemetostat treatment has been shown to induce the expression of genes associated with neuronal differentiation and increase neurite extension in neuroblastoma cell lines. tocris.com This effect is linked to the derepression of neuronal-specific genes that are silenced by EZH2 in the undifferentiated state.

Modulation of Specific Gene Expression Pathways (e.g., cell cycle, spliceosome, Hedgehog, MYC)

Cellular Responses to EZH2 Inhibition by Tazemetostat Trihydrochloride

The molecular changes in gene expression induced by tazemetostat translate into profound cellular responses that ultimately inhibit cancer growth.

A common cellular response to tazemetostat treatment is the induction of cell cycle arrest. nih.govnih.gov By modulating the expression of cell cycle regulatory genes, tazemetostat can halt the proliferation of cancer cells. nih.gov In preclinical models of follicular lymphoma, tazemetostat has been shown to induce cell cycle arrest, contributing to its anti-tumor activity. nih.govnih.gov This effect is a direct consequence of the altered gene expression landscape, which creates an environment that is no longer conducive to rapid cell division.

Promotion of Apoptosis

Preclinical studies have demonstrated that tazemetostat can induce apoptosis, or programmed cell death, in susceptible cancer cells. By inhibiting EZH2, tazemetostat is thought to reactivate the expression of silenced tumor suppressor genes, which can trigger cell cycle arrest and apoptosis. In models of B-cell non-Hodgkin lymphoma (B-NHL), inhibition of EZH2 by tazemetostat leads to the induction of apoptosis. Similarly, in malignant rhabdoid tumor (MRT) cells that lack the SMARCB1 protein, treatment with tazemetostat has been shown to induce apoptosis. The mechanism involves the reversal of the epigenetic silencing of genes that control cell death pathways, thereby promoting the elimination of cancer cells.

Effects on Cellular Proliferation

A primary effect of tazemetostat observed in preclinical models is the potent inhibition of cellular proliferation. This anti-proliferative effect is a direct consequence of EZH2 inhibition. The decrease in H3K27 methylation alters gene expression patterns that are associated with cancer-driving pathways, ultimately resulting in decreased tumor cell growth. This effect has been consistently observed across a range of cancer cell lines. Specifically, in malignant rhabdoid tumor cell lines with SMARCB1 deletions, tazemetostat induces strong antiproliferative effects. Likewise, in various lymphoma cell lines, both with and without EZH2 mutations, tazemetostat effectively inhibits proliferation. The inhibition of EZH2 leads to cell cycle arrest, preventing cancer cells from dividing and expanding.

Influence on B-cell Differentiation and Activation Signaling

EZH2 plays a pivotal role in the normal development and maturation of B-cells, and its dysregulation is a key factor in the development of B-cell malignancies. Preclinical research indicates that tazemetostat influences B-cell differentiation and activation signaling. EZH2 hyperactivation can trap B-cells in the germinal center, preventing their normal exit and differentiation, which promotes the development of lymphoma. By inhibiting EZH2, tazemetostat can interfere with this process. Studies in Diffuse Large B-cell Lymphoma (DLBCL) have shown that EZH2 inhibition by tazemetostat can alter the dependency of lymphoma cells on B-cell activation signaling pathways. The differentiation of naive B-cells is a complex process guided by signals from the B-cell receptor (BCR), T-cells, and other receptors, which activate pathways like PI3K/AKT/mTOR. Dysregulation of these signals is linked to lymphomagenesis. Tazemetostat's modulation of the epigenetic state can resensitize cancer cells to these crucial signaling pathways, impacting their survival and proliferation.

In Vitro Antitumor Activity Across Malignancies

The antitumor effects of tazemetostat have been evaluated in vitro across a variety of cancer models, demonstrating its activity in specific genetic contexts.

Lymphoma Models (e.g., Follicular Lymphoma, Diffuse Large B-cell Lymphoma, Mantle Cell Lymphoma)

Tazemetostat has shown significant in vitro activity in various lymphoma subtypes. It inhibits the proliferation of a wide range of both wild-type and mutant lymphoma cell lines, with IC50 values spanning from the nanomolar to the low micromolar range. In preclinical models of Follicular Lymphoma (FL) and Diffuse Large B-cell Lymphoma (DLBCL), tazemetostat's inhibition of EZH2 induces cell cycle arrest and apoptosis. In Mantle Cell Lymphoma (MCL), a rare subtype of B-cell lymphoma, tazemetostat has demonstrated antitumor activity both as a single agent and in combination with other therapies, even in models with resistance to BTK inhibitors.

| Lymphoma Cell Line | EZH2 Status | Tazemetostat IC50 |

|---|---|---|

| WSU-DLCL2 | Y641N Mutant | 18 nM |

| KARPAS-422 | Y641F Mutant | 4 nM |

| DB | A677G Mutant | 27 nM |

| SU-DHL-6 | Y641N Mutant | 13 nM |

| Pfeiffer | A677G Mutant | 92 nM |

| Toledo | Wild-Type | 3900 nM |

| Oci-Ly19 | Wild-Type | 7600 nM |

Data derived from preclinical studies on lymphoma cell lines.

Malignant Rhabdoid Tumors (e.g., SMARCB1-deleted models)

Malignant Rhabdoid Tumors (MRTs) are aggressive cancers often characterized by the loss of the SMARCB1 gene, a key component of the SWI/SNF chromatin remodeling complex. This loss leads to a dependency on EZH2 for survival. Tazemetostat has demonstrated potent and specific activity against SMARCB1-deleted MRTs. In vitro studies show that tazemetostat treatment leads to a concentration-dependent decrease in H3K27me3 levels and has strong anti-proliferative effects in SMARCB1-deleted MRT cell lines. This targeted activity induces apoptosis and differentiation specifically in these cancer cells.

| MRT Cell Line | SMARCB1 Status | Tazemetostat IC50 |

|---|---|---|

| G401 | Deleted | 32 nM |

| A204 | Deleted | 1000 nM |

| KYM-1 | Deleted | 210 nM |

| TC-32 | Wild-Type | >25000 nM |

| RD | Wild-Type | >25000 nM |

Data derived from preclinical studies on malignant rhabdoid tumor cell lines.

Epithelioid Sarcoma

Epithelioid Sarcoma is a rare and aggressive soft tissue sarcoma that is also characterized by the loss of SMARCB1/INI1 protein expression. This genetic alteration makes it highly dependent on the EZH2 pathway for proliferation. Preclinical findings provided a strong rationale for investigating tazemetostat in this disease. The mechanism of action involves tazemetostat's inhibition of EZH2, which blocks the methylation of H3K27, thereby altering gene expression and reducing the proliferation of these cancer cells. In vitro studies have confirmed that tazemetostat

Other Solid Tumors (e.g., Chordoma, Prostate Cancer, Mesothelioma, Urothelial Carcinoma)

Preclinical research has explored the therapeutic potential of tazemetostat in a variety of other solid tumors beyond its primary indications.

Prostate Cancer: The enhancer of zeste homolog 2 (EZH2) is known to be a significant driver in prostate cancer by suppressing tumor-inhibiting genes. fiercebiotech.com Preclinical studies in prostate cancer models have shown that inhibiting EZH2 with tazemetostat can lead to a greater reduction in tumor growth when combined with androgen-signaling inhibitors (ASIs) like enzalutamide (B1683756) or abiraterone (B193195), compared to the ASIs alone. cancernetwork.comurotoday.comurotoday.comasco.org The underlying hypothesis is that EZH2 inhibition may re-sensitize tumors that have developed resistance to ASIs. cancernetwork.comurotoday.com Further preclinical work has suggested that blocking EZH2 can also reverse resistance to immune checkpoint inhibitors, such as PD-1 blockers, by activating an immune response through a "viral mimicry" mechanism. fiercebiotech.com

Mesothelioma: In malignant pleural mesothelioma (MPM), the tumor suppressor gene BAP1 is frequently inactivated. aacrjournals.orgresearchgate.net Preclinical studies have established that BAP1 inactivation sensitizes mesothelioma cells to EZH2 inhibition. aacrjournals.orgmdpi.com In preclinical models of BAP1-deficient mesothelioma, tazemetostat has shown antitumor activity. aacrjournals.orgresearchgate.net However, some mouse models indicate that tazemetostat's efficacy as a single agent might be limited, suggesting a need for combination strategies. aacrjournals.org

Urothelial Carcinoma: A significant percentage of muscle-invasive bladder cancers exhibit mutations in genes that regulate histone activity, such as KDM6A, KMT2D, and KMT2C. onclive.com Preclinical studies in mouse models of urothelial carcinoma demonstrated that treatment with tazemetostat led to tumor regression. asco.org The antitumor response appeared to be enhanced when tazemetostat was combined with an anti-PD-1 antibody, suggesting a synergistic effect between EZH2 inhibition and immunotherapy. asco.orgresearchgate.net These findings provide a rationale for clinical trials combining tazemetostat with immune checkpoint inhibitors for advanced urothelial carcinoma. researchgate.net

In Vivo Antitumor Activity in Preclinical Models

The antitumor effects of tazemetostat have been extensively validated in various in vivo preclinical models, demonstrating its ability to inhibit tumor growth and, in some cases, induce tumor regression across a range of hematological and solid tumors.

Murine Xenograft Models of Lymphoma

Tazemetostat has shown significant antitumor activity in murine xenograft models of non-Hodgkin lymphoma (NHL), particularly those with EZH2 mutations. onderzoekmetmensen.nlnih.gov In xenograft models using EZH2-mutant lymphoma cell lines like KARPAS-422 and Pfeiffer, tazemetostat treatment led to tumor growth inhibition and even tumor regression. nih.govnih.gov The efficacy is often more pronounced in EZH2-mutant models compared to those with wild-type (WT) EZH2, suggesting that lymphomas with EZH2 mutations are more dependent on its activity for their proliferation and survival. nih.gov

In WT EZH2 lymphoma models, the response can be more varied. For instance, in xenografts of the OCI-LY19 cell line, tazemetostat caused significant, dose-dependent tumor growth inhibition. aacrjournals.org However, models using Toledo and SU-DHL-5 cells showed only modest effects. aacrjournals.org In mantle cell lymphoma (MCL) xenograft models, tazemetostat demonstrated antitumor activity both as a single agent and in combination with BTK inhibitors like zanubrutinib (B611923), where the combination significantly delayed tumor growth compared to either agent alone. targetedonc.comonclive.com

| Lymphoma Model | EZH2 Status | Observed Effect | Reference |

|---|---|---|---|

| KARPAS-422 | Mutant (Y646) | Tumor growth inhibition and regression | nih.govnih.gov |

| Pfeiffer | Mutant | Tumor regression | nih.gov |

| WSU-DLCL2 | Mutant | Tumor growth inhibition | nih.gov |

| OCI-LY19 | Wild-Type | Significant dose-dependent tumor growth inhibition | aacrjournals.org |

| Toledo | Wild-Type | Modest tumor growth inhibition | aacrjournals.org |

| SU-DHL-5 | Wild-Type | Modest tumor growth inhibition | aacrjournals.org |

| Mino (MCL) | Not Specified | Significant tumor growth delay (especially with Zanubrutinib) | targetedonc.comonclive.com |

Xenograft Models of Malignant Rhabdoid Tumors

Malignant rhabdoid tumors (MRT) are aggressive cancers often characterized by the loss of the INI1 (also known as SMARCB1) protein, a core component of the SWI/SNF complex. This genetic alteration creates a dependency on EZH2 activity for survival. Preclinical studies using xenograft models of INI1-negative MRT have consistently shown that tazemetostat is active against these tumors. onderzoekmetmensen.nlresearchgate.net

Treatment with tazemetostat in MRT xenografts leads to significant tumor growth inhibition and has been shown to prolong the time to event (a measure of tumor progression). nih.govresearchgate.netnih.gov While tazemetostat as a single agent typically induces tumor stasis rather than complete regression, its activity is robust and has been a key part of the rationale for its clinical development in pediatric patients with INI1-negative tumors. nih.govnih.govresearchgate.netrhabdoid.info

| MRT Model Type | Genetic Hallmark | Observed Effect of Tazemetostat | Reference |

|---|---|---|---|

| Cell Line Xenograft (G401) | INI1/SMARCB1-deficient | Tumor regression at 250 mg/kg BID | nih.gov |

| Various Xenograft Models | INI1/SMARCB1-deficient | Tumor regressions demonstrated | researchgate.net |

| Pediatric Preclinical Testing Program (PPTP) Models | INI1/SMARCB1-deficient | Significant prolongation of time to event; no tumor regression with related compound EPZ011989 | nih.govresearchgate.netnih.gov |

Patient-Derived Xenograft (PDX) Models (e.g., Chordoma with PBRM1 mutation)

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered highly relevant preclinical models as they retain the characteristics of the original human tumor. nih.govresearchgate.net

Tazemetostat has been evaluated in PDX models of several cancers. In synovial sarcoma, another tumor type often associated with SWI/SNF complex disruption, tazemetostat treatment led to dose-dependent tumor growth inhibition in two out of three PDX models tested. nih.govresearchgate.netresearchgate.net

| Tumor Type | Key Genetic Feature | Observed Effect of Tazemetostat | Reference |

|---|---|---|---|

| Chordoma | PBRM1 variant | High antitumor activity; 100% overall survival | nih.govnih.govresearchgate.netresearchgate.netaacrjournals.org |

| Synovial Sarcoma (CTG-0771) | SS18-SSX fusion | Significant tumor growth inhibition | nih.govresearchgate.netresearchgate.net |

| Synovial Sarcoma (CTG-0331) | SS18-SSX fusion | Dose-dependent tumor growth inhibition | nih.govresearchgate.netresearchgate.net |

| Synovial Sarcoma (CTG-1169) | SS18-SSX fusion | Modest, non-significant decrease in growth | researchgate.netresearchgate.net |

Dose-Dependent Tumor Growth Inhibition and Regression

A consistent finding across numerous preclinical in vivo studies is that tazemetostat exhibits dose-dependent antitumor activity. aacrjournals.orgnih.govplos.org In lymphoma and synovial sarcoma xenograft models, increasing the dose of tazemetostat resulted in greater tumor growth inhibition. aacrjournals.orgnih.govplos.org

For example, in the Fuji xenograft model of synovial sarcoma, a dose of 250 mg/kg administered twice daily (BID) induced a 43% tumor growth inhibition, while a higher dose of 500 mg/kg BID was sufficient to achieve tumor stasis. nih.govplos.org Similarly, in the OCI-LY19 lymphoma xenograft model, a dose of 500 mg/kg BID showed significantly more tumor growth inhibition than 125 mg/kg BID. aacrjournals.org

In more sensitive models, tazemetostat can induce tumor regression, where the tumor shrinks in size. Regressions have been observed in xenograft models of G401 rhabdoid tumors (at 250 mg/kg BID), Pfeiffer lymphoma (at 114 mg/kg once daily), and KARPAS-422 lymphoma (at 80 mg/kg BID). nih.gov This dose-response relationship has been crucial in establishing effective dosing schedules for clinical trials. nih.gov

| Tumor Model | Dose | Observed Effect | Reference |

|---|---|---|---|

| Fuji Synovial Sarcoma Xenograft | 250 mg/kg BID | Tumor growth inhibition (43%) | nih.govplos.org |

| 500 mg/kg BID | Tumor stasis | nih.govplos.org | |

| OCI-LY19 Lymphoma Xenograft | 125 mg/kg BID | Modest tumor growth inhibition | aacrjournals.org |

| 500 mg/kg BID | Significant tumor growth inhibition | aacrjournals.org | |

| KARPAS-422 Lymphoma Xenograft | 80 mg/kg BID | Tumor regression | nih.gov |

| G401 Rhabdoid Xenograft | 250 mg/kg BID | Tumor regression | nih.gov |

Molecular Determinants of Response and Resistance to Tazemetostat Trihydrochloride

EZH2 Mutational Status as a Predictor of Sensitivity

The presence of mutations in the EZH2 gene is a primary predictor of a favorable response to tazemetostat (B611178). tandfonline.com EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key regulator of gene expression through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). fepblue.org

Gain-of-Function Mutations in EZH2 (e.g., Y646X, A687V)

Table 1: Response to Tazemetostat in Follicular Lymphoma by EZH2 Mutational Status

| EZH2 Status | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |

|---|---|---|---|---|

| Mutant | 69% | 13% | 56% | jhoponline.com |

| Wild-Type | 35% | 6% | 29% | jhoponline.com |

Synthetic Lethality with Mutations in Other Epigenetic Regulators

The concept of synthetic lethality, where the combination of two genetic alterations leads to cell death while either alteration alone is viable, is a crucial mechanism underlying the efficacy of tazemetostat in tumors without EZH2 mutations. This is particularly relevant in cancers with mutations in genes that are part of the SWI/SNF chromatin remodeling complex, which functionally opposes the activity of PRC2. fepblue.orgjadpro.com

ARID1A Mutations

Loss-of-function mutations in ARID1A, a tumor suppressor gene and a component of the SWI/SNF complex, are frequent in several cancers, including ovarian clear cell carcinoma and endometrioid carcinomas. clinicaltrials.govnih.gov The loss of ARID1A function leads to an imbalance with EZH2 activity, creating a dependency on EZH2 for survival. clinicaltrials.gov Inhibition of EZH2 by tazemetostat in ARID1A-mutated tumors can induce synthetic lethality. clinicaltrials.govnih.gov Preclinical studies have shown that EZH2 inhibition in ARID1A-mutated ovarian and gastric cancer models leads to tumor regression. clinicaltrials.gov A phase 2 trial investigating tazemetostat in patients with recurrent endometrioid endometrial carcinoma and ovarian clear cell carcinoma noted potential efficacy in heavily pre-treated patients with ARID1A-mutated ovarian clear cell carcinoma. hmpgloballearningnetwork.com

KDM6A Mutations

While direct clinical data on the interaction between KDM6A mutations and tazemetostat sensitivity is less established, the functional relationship between KDM6A and EZH2 suggests a potential for synthetic lethality. KDM6A is a histone demethylase that removes the methyl groups from H3K27, thereby counteracting the activity of EZH2. Loss-of-function mutations in KDM6A would lead to an accumulation of H3K27 methylation, a state that could be reversed by EZH2 inhibition.

BAP1 Mutations

Inactivation of the BAP1 gene, a tumor suppressor involved in DNA damage repair and chromatin remodeling, is common in malignant pleural mesothelioma, occurring in over 50% of cases. mskcc.orgnih.gov Loss of BAP1 has been shown to sensitize tumor cells to EZH2 inhibition. ascopost.com In a phase 2 clinical trial, tazemetostat demonstrated a disease control rate of 51% at 12 weeks in patients with relapsed or refractory malignant pleural mesothelioma whose tumors had a BAP1 mutation. mskcc.orgascopost.com This suggests that tazemetostat can be an effective targeted therapy for this patient population. mskcc.org

Table 2: Efficacy of Tazemetostat in BAP1-Inactivated Malignant Pleural Mesothelioma

| Endpoint | Result | Confidence Interval (95% CI) | Reference |

|---|---|---|---|

| Disease Control Rate at 12 weeks | 54% | 42%–67% | ascopost.com |

| Disease Control Rate at 24 weeks | 33% | 21%–45% | ascopost.com |

| Median Progression-Free Survival | 18 weeks | 12–24 weeks | ascopost.com |

SMARCB1 Deletions

Loss of SMARCB1 (also known as INI1), another key component of the SWI/SNF complex, is a defining feature of several rare and aggressive cancers, including epithelioid sarcoma and atypical teratoid rhabdoid tumors (ATRT). nih.govoncokb.org The absence of SMARCB1 leads to an oncogenic dependency on EZH2. oncokb.orgnih.gov Tazemetostat has been shown to induce apoptosis and differentiation specifically in SMARCB1-deleted malignant rhabdoid tumor (MRT) cells. newdrugapprovals.org Clinical studies have demonstrated the activity of tazemetostat in patients with SMARCB1-deficient tumors. nih.govbiorxiv.org However, resistance can emerge through various mechanisms, including acquired mutations in the RB1/E2F pathway. biorxiv.orgaacrjournals.org

PBRM1 Mutations

The rationale for this sensitivity lies in the antagonistic relationship between the SWI/SNF and PRC2 complexes. Loss-of-function mutations in PBRM1 are thought to create a dependency on the enzymatic activity of EZH2, making tumors with these mutations particularly susceptible to its inhibition. mdpi.com In a panel of chordoma PDX models, those with PBRM1 mutations exhibited significantly higher baseline expression of H3K27me3 compared to non-mutated models, further supporting this hypothesis. mdpi.com These findings suggest that PBRM1 mutations could be a valuable tool for identifying patients who are most likely to benefit from tazemetostat therapy. mdpi.com

| Feature | Observation in PBRM1-Mutated Model | Citation |

| Overall Survival | 100% with tazemetostat treatment | mdpi.comnih.gov |

| H3K27me3 Levels | Significant decrease after treatment | mdpi.com |

| Baseline H3K27me3 | Higher expression vs. non-mutated models | mdpi.com |

| Therapeutic Potential | PBRM1 mutation as a predictive biomarker | mdpi.com |

Preclinical Mechanisms of Acquired Resistance

Activation of Bypass Pathways (e.g., IGF-1R, PI3K, MEK)

Preclinical studies have identified the activation of alternative signaling pathways as a key mechanism of acquired resistance to tazemetostat. In models of diffuse large B-cell lymphoma (DLBCL), resistance to the EZH2 inhibitor GSK126, which shares a similar mechanism of action with tazemetostat, was associated with the activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase kinase (MEK) pathways. mdpi.comnih.govnih.gov Cells that developed resistance to GSK126 were also found to be resistant to tazemetostat, indicating a common resistance mechanism. mdpi.comnih.gov

The activation of these pathways can circumvent the effects of EZH2 inhibition. nih.govaacrjournals.org For instance, the PI3K/AKT pathway is a crucial downstream signaling cascade for several cell surface receptors and its aberrant activation is linked to cancer development and resistance to therapies. tandfonline.com In DLBCL cell lines, constitutive activation of the IGF-1R, PI3K, or MEK pathways was sufficient to confer resistance to EZH2 inhibitors. nih.gov This resistance is thought to be mediated, at least in part, by the FOXO3A-dependent inhibition of pro-apoptotic proteins. nih.govaacrjournals.org

Furthermore, in mantle cell lymphoma (MCL) models with acquired resistance to BTK inhibitors, an upregulation of the PI3K-AKT pathway was observed, with increased levels of phosphorylated AKT and ERK. targetedonc.com This suggests that activation of the PI3K pathway may be a more general mechanism of resistance to targeted therapies, including tazemetostat. targetedonc.com The synergistic effect observed when combining tazemetostat with inhibitors of the B-cell receptor pathway, including PI3K and MEK inhibitors, further supports the role of these bypass pathways in mediating resistance. aacrjournals.org

| Pathway | Role in Resistance | Supporting Evidence | Citation |

| IGF-1R | Activation confers resistance. | Observed in DLBCL models resistant to EZH2 inhibitors. | mdpi.comnih.govnih.gov |

| PI3K | Activation is sufficient to cause resistance. | Found in DLBCL and MCL models; inhibition can restore sensitivity. | mdpi.comnih.govnih.govtargetedonc.com |

| MEK | Activation contributes to resistance. | Identified in DLBCL models as a resistance mechanism. | mdpi.comnih.govnih.gov |

Decoupling of Differentiation from Cell Cycle Control

A significant mechanism of acquired resistance to tazemetostat involves the uncoupling of its effects on cellular differentiation from its control over the cell cycle. aacrjournals.orgbiorxiv.orgnih.gov In sensitive SMARCB1-deficient tumors, tazemetostat induces both cell cycle arrest and differentiation. aacrjournals.orgbiorxiv.org However, resistant tumors can acquire mutations that allow them to continue proliferating despite the drug inducing a differentiation program. aacrjournals.orgbiorxiv.org

This decoupling is often driven by mutations in genes that regulate the G1-S phase checkpoint of the cell cycle, particularly those in the RB1/E2F axis. aacrjournals.orgbiorxiv.orgnih.govega-archive.org Loss of the retinoblastoma protein (RB1) allows cells to bypass the G1 arrest typically induced by tazemetostat, even though the drug still effectively inhibits EZH2 and induces transcriptional changes associated with differentiation. aacrjournals.orgbiorxiv.org Similarly, inactivating mutations in CDKN2A (which encodes p16) and CDKN1A (which encodes p21), upstream regulators of RB1, also lead to resistance. aacrjournals.org

Resistant cells with a compromised RB1/E2F axis show continued expression of S and G2-M phase genes like CDK2 and AURKB, enabling them to progress through the cell cycle. aacrjournals.org This indicates that while the differentiation-inducing effects of tazemetostat may be intact, the loss of cell cycle control renders the drug ineffective at halting tumor growth. aacrjournals.orgbiorxiv.orgaacrjournals.org

Biomarkers for Preclinical Efficacy Assessment

Histone H3 Lysine 27 Trimethylation (H3K27me3) Levels

The level of H3K27me3, a direct product of EZH2's enzymatic activity, is a key pharmacodynamic biomarker for tazemetostat. nih.govresearchgate.net A reduction in global H3K27me3 levels indicates target engagement and inhibition of EZH2. nih.govresearchgate.net In preclinical studies, tazemetostat treatment led to a significant decrease in H3K27me3 levels in various tumor models, including chordoma and rhabdoid tumors. mdpi.comresearchgate.net

However, while a reduction in H3K27me3 is necessary for tazemetostat's activity, it is not always sufficient to predict anti-tumor response. biorxiv.orgresearchgate.net Studies have shown that H3K27me3 levels can be reduced in both sensitive and resistant tumors. biorxiv.orgresearchgate.net For example, in preclinical models of rhabdoid tumors, tazemetostat reduced H3K27me3 levels regardless of the tumor's response to the drug. researchgate.net This suggests that while H3K27me3 is a valuable marker of drug activity, it should be used in conjunction with other biomarkers to assess efficacy. biorxiv.org

Changes in Gene Expression (e.g., p16, Ki-67)

Changes in the expression of specific genes downstream of EZH2 signaling serve as important biomarkers for assessing the preclinical efficacy of tazemetostat. The upregulation of the tumor suppressor p16 (encoded by the CDKN2A gene) is a strong indicator of a positive response to tazemetostat in sensitive tumors. biorxiv.org In contrast, tazemetostat-resistant cell lines often show no induction of p16 despite a complete loss of H3K27me3. biorxiv.org The expression of p16 is negatively correlated with EZH2 expression in biliary tract cancer. nih.govresearchgate.net

The proliferation marker Ki-67 is another valuable biomarker. A reduction in Ki-67 staining following tazemetostat treatment indicates a decrease in cell proliferation and is associated with a positive anti-tumor response. biorxiv.org In preclinical models, tazemetostat-sensitive tumors showed a reduction in Ki-67, whereas resistant tumors did not. biorxiv.org The expression of Ki-67 has been found to be positively correlated with EZH2 expression. nih.govresearchgate.net

| Biomarker | Change in Responsive Tumors | Significance | Citation |

| H3K27me3 | Decrease | Indicates target engagement by tazemetostat. | mdpi.comnih.govresearchgate.net |

| p16 | Increase | Correlates with tazemetostat sensitivity and cell cycle arrest. | biorxiv.orgnih.govresearchgate.net |

| Ki-67 | Decrease | Indicates reduced cell proliferation and antitumor activity. | biorxiv.orgnih.govresearchgate.net |

Chemoattractant Gene Expression (e.g., CCL17/TARC)

Tazemetostat trihydrochloride, an inhibitor of the enhancer of zeste homolog 2 (EZH2), has been shown to modulate the tumor microenvironment by altering the expression of key chemoattractant genes. nih.govresearchgate.net This modulation can influence the recruitment of immune cells, thereby affecting the therapeutic response. A significant focus of research in this area has been on the chemokine (C-C motif) ligand 17 (CCL17), also known as thymus and activation-regulated chemokine (TARC). nih.govresearchgate.netdovepress.com

Research indicates that tazemetostat significantly increases the expression of CCL17/TARC in various B-cell lymphoma cell lines and primary lymphoma cells. nih.govresearchgate.net This effect is noteworthy as high expression of CCL17 is a characteristic feature of Hodgkin/Reed-Sternberg (H/RS) cells in classical Hodgkin lymphoma. nih.govemjreviews.com The underlying mechanism involves the canonical function of EZH2 as a transcriptional repressor. nih.gov By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 silences gene expression. nih.govresearchgate.net Tazemetostat inhibits this activity, leading to a reduction of the repressive H3K27me3 marks on the CCL17 promoter. nih.govresearchgate.net This demethylation activates the CCL17 promoter, resulting in increased gene transcription and subsequent protein secretion. researchgate.netresearchgate.net

The elevated secretion of CCL17 by tazemetostat-treated B-cell lymphoma cells enhances the recruitment of T-cells, which can possess anti-lymphoma activity. nih.gov This is supported by in vitro transwell migration assays demonstrating that CCL17 produced by B-cells following tazemetostat treatment boosts the migration of T-cells. researchgate.net Furthermore, analyses of public human lymphoma databases have revealed an inverse correlation between CCL17 gene expression and the EZH2 activation signature in follicular lymphoma and germinal center B-cell-like diffuse large B-cell lymphoma. researchgate.netresearchgate.net These analyses also show that CCL17 expression significantly aligns with CD4+ and CD8+ T-cell-rich signatures, suggesting that EZH2 inhibition fosters a T-cell-rich tumor microenvironment. researchgate.net

Studies have demonstrated the direct impact of tazemetostat on CCL17 expression across various B-cell lymphoma lines. The table below summarizes the observed changes in CCL17 gene expression and protein secretion upon treatment with tazemetostat.

| B-Cell Lymphoma Line | Effect of Tazemetostat on CCL17 Gene Expression (Fold Change vs. Control) | Effect of Tazemetostat on CCL17 Protein Secretion (pg/mL) |

|---|---|---|

| FL18 | Data not specifically quantified in provided sources | Increased with 5 µM Tazemetostat |

| FL318 | Significant increase reported | Increased with 1 µM and 5 µM Tazemetostat |

| SUDHL6 | Significant increase reported | Increased with 1 µM and 5 µM Tazemetostat |

| Raji | Significant increase reported | Increased with 5 µM Tazemetostat |

Data synthesized from findings reported in scientific literature where B-cell lymphoma lines were treated with tazemetostat. researchgate.netresearchgate.net Fold changes were noted as significant but specific numerical values for each cell line were not consistently provided across the source materials. Protein secretion was measured by ELISA after 4 days of culture with varying concentrations of tazemetostat. researchgate.net

Beyond CCL17, EZH2 inhibition has been shown to upregulate other T-cell-attracting chemokines, such as CXCL9 and CXCL10, in different cancer types, including ovarian cancer and pancreatic ductal adenocarcinoma. nih.govpnas.org This suggests a broader role for EZH2 in suppressing anti-tumor immunity by limiting chemokine-mediated T-cell infiltration. xiahepublishing.com The upregulation of these chemoattractants provides a rationale for combining tazemetostat with immunotherapies to enhance the anti-tumor immune response. nih.govresearchgate.net

Synergistic Approaches and Combination Strategies in Preclinical Models

Rationale for Combination Therapy with EZH2 Inhibition

The rationale for employing tazemetostat (B611178) in combination with other therapeutic agents stems from the goal of enhancing antitumor activity and overcoming potential resistance mechanisms. Preclinical studies have indicated that combining tazemetostat with other targeted therapies can lead to synergistic effects, providing a strong basis for clinical investigation. nih.gov The aim is to target multiple oncogenic pathways simultaneously, thereby increasing the efficacy of the treatment and potentially reducing the likelihood of tumor escape. This approach is particularly relevant for complex diseases like lymphomas, where various genetic and epigenetic alterations contribute to pathogenesis. ashpublications.org

Combinations with Epigenetic Modifiers

The combination of tazemetostat with histone deacetylase (HDAC) inhibitors has been explored in preclinical models of lymphoma, showing promising synergistic effects. ashpublications.orgnih.gov The rationale for this dual epigenetic therapy lies in the opposing roles of EZH2 (a histone methyltransferase) and HDACs in regulating gene expression. While EZH2 is responsible for the repressive H3K27 methylation, HDACs remove acetyl groups from histones, also leading to a more condensed and transcriptionally repressed chromatin state.

In preclinical studies involving germinal center B-cell like diffuse large B-cell lymphoma (GC-DLBCL) cell lines, the combination of tazemetostat and the HDAC inhibitor belinostat (B1667918) was found to be synergistic in inducing cell death. ashpublications.orgresearchgate.net This combination therapy was also shown to promote an antigen processing and presentation program, leading to increased surface expression of MHC-I and MHC-II. ashpublications.org These findings suggest that dual EZH2 and HDAC inhibition could not only have direct antitumor effects but also enhance the immunogenicity of cancer cells, potentially making them more susceptible to immune-mediated killing. ashpublications.orgresearchgate.net

Similarly, in models of uterine sarcoma, the combination of tazemetostat with the HDAC inhibitor entinostat (B1683978) demonstrated superior therapeutic effects compared to single-agent treatment. nih.gov The combination significantly increased cytotoxicity and apoptosis in both 2D and 3D cell culture models. nih.gov Furthermore, a novel dual EZH2/HDAC inhibitor has been developed and has shown the ability to impair cell viability and induce apoptosis in various cancer cell lines. nih.gov

| Combination | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| Tazemetostat + Belinostat | GC-DLBCL | Synergistic in inducing cell death; promoted antigen processing and presentation. | ashpublications.orgresearchgate.net |

| Tazemetostat + Entinostat | Uterine Sarcoma | Superior cytotoxicity and apoptosis compared to single agents. | nih.gov |

| Dual EZH2/HDAC inhibitor | Various cancer cell lines | Impaired cell viability and induced apoptosis. | nih.gov |

Combinations with Targeted Therapies

Preclinical models have suggested a synergistic relationship between tazemetostat and phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its upregulation has been identified as a potential mechanism of resistance to EZH2 inhibitors. ashpublications.org The combination of tazemetostat with PI3K inhibitors represents a rational approach to simultaneously target epigenetic and signaling pathways that are crucial for tumor cell survival.

The combination of tazemetostat with the B-cell lymphoma 2 (Bcl2) inhibitor venetoclax (B612062) has demonstrated synergistic cell-killing effects in preclinical models of diffuse large B-cell lymphoma (DLBCL). ashpublications.org The scientific basis for this synergy is that tazemetostat can increase the levels of pro-apoptotic proteins, thereby priming the cells for apoptosis induced by venetoclax. ashpublications.orgamegroups.org This combination has also shown promise in mantle cell lymphoma (MCL) models, particularly in the context of acquired resistance to BTK inhibitors. targetedonc.comonclive.com

Preclinical studies have explored the combination of tazemetostat with Bruton's tyrosine kinase (BTK) inhibitors, such as zanubrutinib (B611923), in mantle cell lymphoma (MCL) cell lines. targetedonc.comonclive.com These studies have shown that tazemetostat can have antitumor activity both as a single agent and in combination with zanubrutinib, particularly in cell lines with intrinsic resistance to BTK inhibitors. targetedonc.comonclive.com In a murine xenograft model of MCL, the combination of tazemetostat and zanubrutinib resulted in a significant delay in tumor growth compared to either agent alone. targetedonc.comonclive.com Furthermore, tazemetostat has been shown to retain its activity in MCL cell lines with acquired resistance to BTK inhibitors. targetedonc.com

| Combination | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| Tazemetostat + PI3K Inhibitors | Lymphoma | Synergistic activity observed in preclinical models. | nih.gov |

| Tazemetostat + Venetoclax | DLBCL, MCL | Synergistic cell killing; tazemetostat enhances pro-apoptotic pathways. | ashpublications.orgtargetedonc.comonclive.com |

| Tazemetostat + Zanubrutinib | MCL | Significant tumor growth delay in xenograft models; activity in BTK inhibitor-resistant models. | targetedonc.comonclive.com |

AURKB Inhibition

Preclinical studies have identified a rationale for combining tazemetostat with inhibitors of Aurora B kinase (AURKB). A key mechanism of resistance to tazemetostat in SMARCB1-deficient tumors involves the decoupling of EZH2-dependent differentiation and cell-cycle control, allowing tumor cells to evade the G1 arrest typically induced by EZH2 inhibition. nih.gov In these resistant tumors, the expression of cell-cycle kinases, including AURKB, is often upregulated. aacrjournals.org

Targeting AURKB has been shown to bypass this resistance. In vitro, the combination of tazemetostat with the AURKB inhibitor barasertib (B1683942) resulted in a more significant cell-cycle arrest than either agent alone. aacrjournals.org This combination effectively mitigated resistance in vivo, leading to a marked reduction in tumor growth in mouse patient-derived xenograft (PDX) models of malignant rhabdoid tumors and epithelioid sarcomas. aacrjournals.orgaacrjournals.org This suggests that a cell-cycle bypass strategy using AURKB inhibition can overcome tazemetostat resistance and improve therapeutic response. aacrjournals.org

Table 1: Preclinical Findings for Tazemetostat and AURKB Inhibitor Combinations

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Malignant Rhabdoid Tumor & Epithelioid Sarcoma Cell Lines | Combination of tazemetostat and barasertib caused greater cell-cycle arrest than monotherapy. | aacrjournals.org |

| Mouse PDX Models (Malignant Rhabdoid Tumor, Epithelioid Sarcoma) | Combination of tazemetostat and barasertib effectively mitigated in vivo resistance and significantly reduced tumor growth. | aacrjournals.orgaacrjournals.org |

Androgen Receptor Inhibitors (e.g., Abiraterone)

In preclinical models of prostate cancer, particularly castration-resistant prostate cancer (CRPC), combining tazemetostat with androgen receptor (AR) signaling inhibitors like abiraterone (B193195) has demonstrated synergistic anti-tumor activity. e-century.us The rationale is that EZH2 inhibition may re-sensitize tumors that have developed resistance to AR-targeted therapies. nih.govnih.gov

Preclinical studies in prostate cancer cell lines showed that tazemetostat has time- and dose-dependent antiproliferative effects. e-century.us When combined with abiraterone, synergistic activity was observed in vitro. e-century.us In vivo, the co-administration of tazemetostat and abiraterone in xenograft models led to a greater reduction in tumor growth compared to either single agent. e-century.usnih.gov These preclinical findings provided a strong basis for clinical trials investigating this combination in patients with metastatic CRPC. nih.govnih.gov

Table 2: Preclinical Findings for Tazemetostat and Abiraterone Combinations

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Prostate Cancer Cell Lines | Tazemetostat displayed time- and dose-dependent antiproliferative activity. | e-century.us |

| Prostate Cancer Cell Lines (in vitro) | Synergistic antiproliferative activity observed with the combination of tazemetostat and abiraterone. | e-century.us |

Combinations with Chemotherapeutic Agents (e.g., Cisplatin)

The combination of tazemetostat with conventional chemotherapeutic agents such as cisplatin (B142131) has been investigated in several preclinical models, with varying outcomes. In models of biliary tract cancer, there is evidence suggesting that tazemetostat could enhance chemosensitivity. dovepress.com It has been demonstrated that EZH2 may be involved in cisplatin resistance in several cancer types, providing a rationale for this combination. dovepress.com

However, studies in other cancer types have not consistently shown a synergistic effect. In patient-derived orthotopic xenograft models of pediatric brain tumors, including glioblastoma and medulloblastoma, the combination of tazemetostat with cisplatin did not significantly prolong survival compared to cisplatin alone. biorxiv.orgnih.gov These findings suggest that the efficacy of combining tazemetostat with chemotherapy may be context- and tumor-type dependent.

Table 3: Preclinical Findings for Tazemetostat and Cisplatin Combinations

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Pediatric Brain Tumor PDOX Models (GBM, Medulloblastoma) | Combining tazemetostat with cisplatin was not superior to cisplatin alone in prolonging survival. | biorxiv.orgnih.gov |

Combinations with Immunotherapies

A significant area of preclinical research involves combining tazemetostat with immunotherapies, based on the principle that EZH2 inhibition can remodel the tumor microenvironment to be more susceptible to an anti-tumor immune response.

Modulation of Tumor Microenvironment

Tazemetostat has been shown to modulate the tumor microenvironment by reversing epigenetic immune suppression. researchgate.net In preclinical models, EZH2 inhibition alters the tumor landscape, which can enhance the efficacy of immune checkpoint inhibitors. aacrjournals.org This modulation includes altering the composition and function of various immune cells within the tumor. For instance, in B-cell lymphoma models, tazemetostat treatment in vivo led to an increase in tumor-infiltrating CD4 and CD8 T-cells and a reduction in suppressive regulatory T-cells (Tregs).

Enhancement of T-cell Recruitment

A key mechanism by which tazemetostat enhances the anti-tumor immune response is by promoting the recruitment of T-cells into the tumor. Preclinical studies in B-cell lymphoma cell lines revealed that tazemetostat significantly increases the expression of the chemokine CCL17. The promoter region of the CCL17 gene is enriched with the repressive H3K27me3 mark, and tazemetostat-induced demethylation leads to its transcriptional activation. The secreted CCL17 protein then acts as a chemoattractant, enhancing the migration of T-cells, which can then exert an anti-lymphoma effect. This provides a strong rationale for combining tazemetostat with T-cell-based immunotherapies.

Restoration of Immune Recognition Molecules (e.g., MHC-I, MHC-II, CD58)

EZH2 hyperactivity is often associated with the downregulation of molecules essential for immune recognition of cancer cells. Tazemetostat has been shown to reverse this immune evasion mechanism. In preclinical models of diffuse large B-cell lymphoma (DLBCL), tazemetostat treatment restored the expression of Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of cancer cells. aacrjournals.org This restoration allows the cancer cells to be recognized and targeted by T-cells.

Furthermore, tazemetostat can restore the expression of other critical immune molecules. For example, it has been shown to reverse the epigenetic silencing of CD58, a molecule that plays a role in the interaction between lymphoma cells and cytotoxic T-cells and NK cells. aacrjournals.org The restoration of these immune recognition molecules by tazemetostat enhances the visibility of tumor cells to the immune system, thereby potentiating the effects of immunotherapies. aacrjournals.org

Table 4: Preclinical Findings for Tazemetostat and Immunotherapy Combinations

| Mechanism | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Modulation of Tumor Microenvironment | B-cell Lymphoma Models | Increased tumor-infiltrating CD4/CD8 T-cells; reduced regulatory T-cells. | |

| Enhancement of T-cell Recruitment | B-cell Lymphoma Cell Lines | Upregulation of chemokine CCL17, leading to enhanced T-cell migration. | |

| Restoration of Immune Recognition | Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | Restored expression of MHC-I and MHC-II. | aacrjournals.org |

| Restoration of Immune Recognition | Lymphoma Models | Restored expression of epigenetically silenced CD58. | aacrjournals.org |

Future Directions in Tazemetostat Trihydrochloride Research

Elucidation of EZH2 Functions in Diverse Cancer Contexts

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in silencing genes through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). nih.gov The dysregulation of EZH2 is implicated in the initiation, progression, and metastasis of various cancers. nih.gov However, the specific roles of EZH2 and the mechanisms of its dysregulation vary significantly across different cancer types. nih.gov

In many solid tumors, such as prostate, breast, and lung cancer, EZH2 is overexpressed and acts as an oncogene by silencing tumor suppressor genes. nih.govecancer.org Conversely, in certain myeloid disorders and pediatric glioblastomas, EZH2 can function as a tumor suppressor, with inactivating mutations being identified. nih.gov B-cell lymphomas often exhibit activating mutations in EZH2. nih.gov This context-dependent function of EZH2 highlights the need for further research to understand its diverse roles in different cellular environments. nih.gov

Recent studies have also revealed that EZH2 can function as a transcriptional activator, independent of its PRC2-mediated silencing role, in some cancer models. nih.gov A deeper understanding of these varied functions is critical for developing targeted anti-cancer therapies. nih.gov The development of EZH2 inhibitors like tazemetostat (B611178) has been spurred by the need to target its enzymatic activity, with early clinical trials showing promising results. nih.gov

Future research will likely focus on:

Identifying the specific cellular contexts that determine whether EZH2 acts as an oncogene or a tumor suppressor.

Unraveling the PRC2-independent functions of EZH2 in transcriptional activation.

Investigating the complex regulatory networks that control EZH2 expression and activity in different cancers. nih.gov

Development of Novel Preclinical Models for Therapeutic Evaluation

The evaluation of tazemetostat's therapeutic potential relies heavily on the use of robust preclinical models that accurately recapitulate human disease. The Pediatric Preclinical Testing Program (PPTP) has utilized solid tumor xenograft models to study the antitumor activity of tazemetostat. nih.govnih.gov These studies have shown significant activity in rhabdoid tumor models but inconsistent effects in other pediatric solid tumors. nih.govnih.gov

Patient-derived orthotopic xenograft (PDOX) models are also being employed to test tazemetostat in pediatric brain tumors, such as glioblastoma, medulloblastoma, and atypical teratoid rhabdoid tumor (ATRT). ascopubs.org These models have demonstrated that tazemetostat can cross the blood-brain barrier and prolong survival, particularly in models with INI1 mutations. ascopubs.org

| Model Type | Cancer Type | Key Findings with Tazemetostat | Reference |

|---|---|---|---|

| Solid Tumor Xenografts (PPTP) | Rhabdoid Tumors | Significant antitumor activity and reduced H3K27me3 levels. | nih.govnih.gov |

| Solid Tumor Xenografts (PPTP) | Other Pediatric Solid Tumors | Inconsistent activity. | nih.govnih.gov |

| Patient-Derived Orthotopic Xenografts (PDOX) | Pediatric Brain Tumors (GBM, Medulloblastoma, ATRT) | Prolonged survival, especially in INI1 mutant ATRT models. | ascopubs.org |

| Mantle Cell Lymphoma (MCL) Cell Lines | BTK-Resistant Mantle Cell Lymphoma | Antitumor activity as a single agent and in combination with zanubrutinib (B611923). | onclive.com |

Future development of preclinical models should focus on:

Creating models that better represent the tumor microenvironment and immune system interactions. pnas.org

Developing models of acquired resistance to tazemetostat to study resistance mechanisms. mskcc.org

Utilizing advanced genomic techniques to characterize models and identify predictive biomarkers of response.

Advanced Strategies for Overcoming Resistance

Clinical resistance to tazemetostat is a significant challenge. nih.govresearchgate.net Research has shown that resistance can emerge through various mechanisms, often involving the decoupling of EZH2-dependent differentiation from cell-cycle control. nih.govresearchgate.net

Rational Combination Therapy Design

A key strategy to overcome resistance is the use of rational combination therapies. nih.govresearchgate.net By understanding the molecular mechanisms of resistance, researchers can identify drugs that target bypass pathways or create synthetic lethalities. researchgate.net

For example, in SMARCB1-deficient tumors, resistance to tazemetostat can arise from mutations in the RB1/E2F pathway, which allows tumor cells to escape G1 arrest. nih.govbiorxiv.org Combining tazemetostat with inhibitors of downstream cell cycle kinases, such as AURKB, has shown promise in overcoming this resistance. biorxiv.orgaacrjournals.org The combination of tazemetostat with the experimental AURKB inhibitor barasertib (B1683942) has been shown to slow tumor growth in mouse models. mskcc.orgaacrjournals.org

Another approach involves combining tazemetostat with other epigenetic modifiers. A recent study found that combining tazemetostat with a DOT1L inhibitor, pinometostat, could shrink follicular lymphoma tumors that had developed resistance to tazemetostat alone. ecancer.org This combination also showed potential in diffuse large B-cell lymphoma (DLBCL). ecancer.org

| Combination Partner | Cancer Type | Rationale | Reference |

|---|---|---|---|

| AURKB Inhibitors (e.g., barasertib) | SMARCB1-deficient sarcomas, Rhabdoid tumors | Overcomes resistance by targeting cell cycle bypass pathways. | mskcc.orgbiorxiv.orgaacrjournals.org |

| DOT1L Inhibitors (e.g., pinometostat) | Follicular Lymphoma, Diffuse Large B-cell Lymphoma | Synergistic effect to overcome resistance and expand therapeutic potential. | ecancer.org |

| DNA Damaging Agents | Solid Tumors (e.g., Prostate Cancer) | EZH2 inhibition can sensitize tumors to genotoxic stress. | pnas.org |

| BTK Inhibitors (e.g., zanubrutinib) | Mantle Cell Lymphoma | Potential therapeutic option for patients with primary or acquired resistance to BTK inhibitors. | onclive.com |

| Immune Checkpoint Inhibitors (e.g., pembrolizumab) | Head and Neck Cancers | Investigational combination to enhance anti-tumor immunity. | frontiersin.org |

Future research in this area will likely involve:

Identifying novel combination strategies through high-throughput screening and functional genomics.

Developing biomarkers to predict which patients will benefit from specific combination therapies. nih.govbiorxiv.org

Investigating the potential of combining tazemetostat with immunotherapy to enhance anti-tumor immune responses. ecancer.org

Investigation of Tazemetostat Trihydrochloride in Other Disease Areas

While the primary focus of tazemetostat research has been on cancer, its mechanism of action suggests potential applications in other diseases. The role of EZH2 in regulating gene expression extends beyond oncology.

For instance, EZH2 is involved in the differentiation of various cell types, and its dysregulation has been implicated in developmental disorders. Research into the role of EZH2 in non-cancerous proliferative disorders could open new avenues for tazemetostat.

One intriguing area of investigation is the potential use of tazemetostat in treating severe inflammatory reactions. A clinical trial is exploring whether tazemetostat could help manage the intense inflammatory responses seen in some COVID-19 patients. clinicaltrials.eu This suggests that the immunomodulatory effects of EZH2 inhibition could be harnessed for conditions beyond cancer. ecancer.org

Future research directions could include:

Exploring the efficacy of tazemetostat in inflammatory and autoimmune diseases.

Investigating the role of EZH2 in fibrosis and the potential for tazemetostat as an anti-fibrotic agent.

Studying the impact of tazemetostat on cellular senescence and age-related diseases.

Addressing Specific Challenges in Drug Delivery and Distribution

The pharmacological properties of tazemetostat, including its oral bioavailability and tissue distribution, are key to its therapeutic efficacy. nih.gov Tazemetostat is administered orally and is rapidly absorbed. nih.gov It is metabolized in the liver by CYP3A enzymes, and its exposure can be affected by co-administration with CYP3A inhibitors or inducers. nih.gov

A significant challenge is the limited access of tazemetostat to the central nervous system (CNS). nih.gov While preclinical studies in PDOX models of pediatric brain tumors have shown some CNS activity, optimizing drug delivery to the brain remains a priority. ascopubs.orgnih.gov

Future strategies to address these challenges may include:

The development of novel formulations or drug delivery systems to enhance CNS penetration.

The use of nanotechnology to create targeted delivery vehicles for tazemetostat. ecancer.org

Further studies to understand the impact of genetic variations in drug-metabolizing enzymes on tazemetostat pharmacokinetics.

Application of Bioinformatics and Systems Biology for Target Identification and Validation

Bioinformatics and systems biology are powerful tools for advancing tazemetostat research. researchgate.net These approaches can be used to identify new therapeutic targets, understand complex biological networks, and discover biomarkers for patient stratification. nih.gov

A comprehensive bioinformatics analysis of the microRNA-101-3p regulatory network in hepatocellular carcinoma (HCC) identified EZH2 as a crucial hub gene. nih.gov This study also used drug screening databases to identify tazemetostat as a potential therapeutic candidate for HCC, highlighting the power of these computational approaches. nih.gov

Systems biology can also help to elucidate the mechanisms of action of EZH2 inhibitors. By integrating data from genomics, transcriptomics, and proteomics, researchers can build models of the cellular response to tazemetostat. This can reveal not only the direct effects of EZH2 inhibition but also the downstream consequences on various signaling pathways. aacrjournals.org

Future applications of bioinformatics and systems biology in tazemetostat research include:

Identifying new cancer types or subtypes that may be sensitive to tazemetostat.

Predicting resistance mechanisms and identifying rational combination therapies.

Developing computational models to optimize treatment strategies and personalize therapy.

Q & A

Q. What is the mechanism of action of tazemetostat trihydrochloride, and how can researchers experimentally validate its EZH2 inhibition?

this compound selectively inhibits the histone methyltransferase EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes trimethylation of histone H3 on lysine 27 (H3K27me3). To validate its inhibitory activity, researchers can:

- Perform peptide and nucleosome-based enzymatic assays to measure IC50 values (e.g., 11 nM and 16 nM, respectively) .

- Use Western blotting to assess reductions in H3K27me3 levels in treated cell lines, as demonstrated in biliary tract cancer (BTC) studies .

- Conduct cell proliferation assays (e.g., resazurin assays) to determine IC50 values across lymphoma cell lines (range: 0.49 nM–7.6 µM) .

Q. What experimental models are appropriate for in vitro and in vivo studies of tazemetostat?

- In vitro : Use lymphoma cell lines (e.g., G401) to evaluate dose-dependent proliferation inhibition. Include mutation analysis (e.g., EZH2 Y641) via sequencing to correlate sensitivity with genetic profiles .

- In vivo : Administer tazemetostat orally (250–500 mg/kg, twice daily) in xenograft models (e.g., G401 tumors) to assess tumor growth suppression over 21–28 days . Monitor pharmacokinetics and pharmacodynamics to confirm target engagement.

Q. How should researchers handle variability in IC50 values across cell lines?

Variability in IC50 values (e.g., 0.49 nM–7.6 µM) may reflect differences in EZH2 mutation status or epigenetic dependencies. Mitigate this by:

- Pre-screening cell lines for EZH2 mutations or H3K27me3 baseline levels.

- Including positive/negative controls (e.g., wild-type vs. mutant EZH2 cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxic latency observed with tazemetostat?

In BTC cell lines, tazemetostat’s cytotoxic effects manifest after prolonged exposure (e.g., >72 hours). To address latency:

- Use time-resolved cytotoxic analysis to track viability over extended periods (e.g., 7–14 days).

- Combine clonogenic assays with mRNA sequencing to identify delayed gene expression changes (e.g., reactivation of tumor suppressors) .

Q. What methodologies are recommended for studying tazemetostat in combination therapies?

- Preclinical rationale : Pair tazemetostat with agents targeting complementary pathways (e.g., rituximab in follicular lymphoma). Synergy can be assessed via:

- Isobologram analysis to quantify combination effects.

- In vivo co-dosing studies (e.g., SYMPHONY-2 trial design: tazemetostat + rituximab) .

- Validate epigenetic priming effects using chromatin immunoprecipitation (ChIP) to map H3K27me3 changes pre-/post-treatment.

Q. How can researchers translate preclinical findings into clinical trial designs?

- Phase I/II bridging studies : Use pharmacodynamic biomarkers (e.g., H3K27me3 reduction in tumor biopsies) to confirm target modulation .

- Stratify patient cohorts by EZH2 mutation status, as seen in relapsed/refractory follicular lymphoma trials .